molecular formula C13H11N3O4 B14067527 3-Methoxy-4-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one CAS No. 100728-48-1

3-Methoxy-4-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one

Cat. No.: B14067527
CAS No.: 100728-48-1
M. Wt: 273.24 g/mol
InChI Key: OUCYLJDBBJHXBO-UHFFFAOYSA-N
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Description

Phenol, 3-methoxy-4-[2-(2-nitrophenyl)diazenyl]- is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to an aromatic ring. This particular compound is known for its vibrant color and is often used in dyeing processes. Its molecular structure consists of a phenol group substituted with a methoxy group and a nitrophenyl diazenyl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 3-methoxy-4-[2-(2-nitrophenyl)diazenyl]- typically involves an azo-coupling reaction. This process starts with the diazotization of 2-nitroaniline to form the corresponding diazonium salt. The diazonium salt is then coupled with 3-methoxyphenol under alkaline conditions to yield the desired azo compound. The reaction is usually carried out in an aqueous medium at low temperatures to ensure the stability of the diazonium salt.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The diazotization step is carefully monitored to prevent the decomposition of the diazonium salt, and the coupling reaction is optimized to maximize the formation of the azo compound.

Chemical Reactions Analysis

Types of Reactions

Phenol, 3-methoxy-4-[2-(2-nitrophenyl)diazenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

Phenol, 3-methoxy-4-[2-(2-nitrophenyl)diazenyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a dye intermediate and in the synthesis of other azo compounds.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of dyes and pigments for textiles and plastics.

Mechanism of Action

The mechanism of action of Phenol, 3-methoxy-4-[2-(2-nitrophenyl)diazenyl]- involves its interaction with molecular targets through its diazenyl group. The compound can form hydrogen bonds and π-π interactions with various biomolecules, affecting their function. In biological systems, it can interact with proteins and nucleic acids, leading to changes in their activity and stability.

Comparison with Similar Compounds

Similar Compounds

  • Phenol, 4-methoxy-2-nitro-
  • 3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol

Uniqueness

Phenol, 3-methoxy-4-[2-(2-nitrophenyl)diazenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methoxy and nitrophenyl diazenyl groups enhances its reactivity and makes it suitable for various applications that similar compounds may not be able to perform as effectively.

Properties

CAS No.

100728-48-1

Molecular Formula

C13H11N3O4

Molecular Weight

273.24 g/mol

IUPAC Name

3-methoxy-4-[(2-nitrophenyl)diazenyl]phenol

InChI

InChI=1S/C13H11N3O4/c1-20-13-8-9(17)6-7-11(13)15-14-10-4-2-3-5-12(10)16(18)19/h2-8,17H,1H3

InChI Key

OUCYLJDBBJHXBO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)O)N=NC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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